molecular formula C7H9ClN4 B13679370 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride

2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride

Cat. No.: B13679370
M. Wt: 184.62 g/mol
InChI Key: LVZNYPTUKGSIOT-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.

    2-Methylimidazo[1,2-c]pyrimidine: Studied for its anticancer properties.

    2-Methylimidazo[1,2-d]pyridazine: Investigated for its potential as a pharmaceutical agent.

Uniqueness

2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits

Properties

Molecular Formula

C7H9ClN4

Molecular Weight

184.62 g/mol

IUPAC Name

2-methylimidazo[1,2-b]pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C7H8N4.ClH/c1-5-7(8)11-6(10-5)3-2-4-9-11;/h2-4H,8H2,1H3;1H

InChI Key

LVZNYPTUKGSIOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)N.Cl

Origin of Product

United States

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